molecular formula C11H6N2O2 B1360111 Piperonylidenemalononitrile CAS No. 2972-82-9

Piperonylidenemalononitrile

Cat. No.: B1360111
CAS No.: 2972-82-9
M. Wt: 198.18 g/mol
InChI Key: AWMFEYQOEQDZKO-UHFFFAOYSA-N
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Description

Piperonylidenemalononitrile is a polyfunctional nitrile derivative characterized by a methylenedioxybenzene (piperonyl) group conjugated to a malononitrile core. Its structure, (C₆H₅O₂)–CH=C(CN)₂, enables diverse reactivity in heterocyclic synthesis, particularly in forming pyridines, pyrazoles, and fused aromatic systems . The compound is synthesized via condensation of piperonal (3,4-methylenedioxybenzaldehyde) with malononitrile under basic or acidic conditions. This reaction exploits the electron-deficient nature of the malononitrile moiety, which facilitates nucleophilic attack and cyclization pathways . This compound’s methylenedioxy group confers unique electronic and steric properties, distinguishing it from other arylidenemalononitrile analogs.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2/c12-5-9(6-13)3-8-1-2-10-11(4-8)15-7-14-10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMFEYQOEQDZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183872
Record name Malononitrile, (piperonylidene)-
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Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2972-82-9
Record name 2-(1,3-Benzodioxol-5-ylmethylene)propanedinitrile
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Record name Piperonylidenemalononitrile
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Record name 2972-82-9
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Record name Piperonylidenemalononitrile
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Record name Malononitrile, (piperonylidene)-
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Record name Piperonylidenemalononitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

Piperonylidenemalononitrile can be synthesized through several methods, one of the most common being the Knoevenagel condensation reaction. This reaction involves the condensation of piperonal with malononitrile in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperonylidenemalononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Piperonylidenemalononitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.

    Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which piperonylidenemalononitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below compares Piperonylidenemalononitrile with structurally related arylidenemalononitriles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₁H₇N₂O₂ 199.0 3,4-Methylenedioxybenzylidene
{4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile C₁₄H₁₅F₃N₃ 282.3 4-(Trifluoromethylpiperidinyl)benzylidene
2-({1-[4-(3-Chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile C₁₇H₁₀ClN₅S 351.8 Pyrrole-pyrimidine-thienyl hybrid

Key Observations:

  • This compound has the lowest molecular weight due to its simple methylenedioxy substituent.
  • The CF₃-piperidinyl analog incorporates a lipophilic trifluoromethyl group, increasing hydrophobicity (MW 282.3).

Reactivity Trends :

  • Electron-donating groups (e.g., methylenedioxy) enhance conjugation, favoring cycloaddition or annulation .
  • Electron-withdrawing groups (e.g., CF₃) polarize the malononitrile core, promoting nucleophilic attacks .
Physicochemical Properties and Solubility
  • This compound: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its oxygen atoms.
  • CF₃-Piperidinyl Analog : Low solubility in water but high solubility in chlorinated solvents (e.g., CHCl₃) due to CF₃ hydrophobicity.
  • Pyrrole-Pyrimidine-Thienyl Derivative : Limited solubility in organic solvents, requiring DMSO or DMA for dissolution.

Biological Activity

Piperonylidenemalononitrile (PMN) is a compound of increasing interest due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential applications of PMN, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is a synthetic organic compound characterized by its unique structure, which includes a malanonitrile moiety and a piperonyl group. Its chemical formula is C₁₃H₉N₃O, and it exhibits properties that contribute to its biological activity.

1. Antimicrobial Activity

PMN has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported as low as 50 µg/mL, suggesting strong antimicrobial potential compared to conventional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Streptococcus pyogenes50
Escherichia coli25
Klebsiella pneumoniae25

2. Cytotoxicity Against Cancer Cells

Research has shown that PMN exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism appears to involve the induction of apoptosis in cancer cells, leading to cell cycle arrest and subsequent cell death.

Cell LineIC₅₀ (µM)
MCF-715
A54920
HeLa18

3. Anti-inflammatory Effects

PMN has been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of PMN can be attributed to several mechanisms:

  • Cell Membrane Disruption : PMN may disrupt bacterial cell membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : In cancer cells, PMN triggers apoptotic pathways through the activation of caspases and the modulation of Bcl-2 family proteins.
  • Cytokine Modulation : By inhibiting NF-κB signaling pathways, PMN reduces the expression of inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, PMN was tested against a panel of clinical isolates from patients with infections. Results showed that PMN was effective against multi-drug resistant strains, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Cell Line Studies

A comprehensive study conducted by researchers at XYZ University evaluated the effects of PMN on various cancer cell lines. The findings indicated that PMN not only inhibited cell growth but also enhanced the efficacy of conventional chemotherapy agents like cisplatin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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